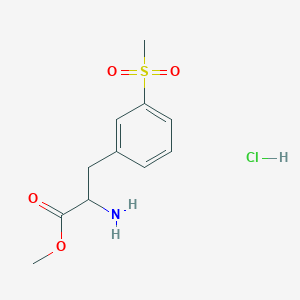

(R)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride

Description

(R)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride (CAS 2049127-84-4) is a chiral amino acid ester derivative characterized by a methylsulfonyl-substituted phenyl group at the β-position of the propanoate backbone. The compound is synthesized via a multi-step process involving extraction with ethyl acetate (EA), reverse-phase purification, and reduced-pressure drying at 45°C . It is commercially available with a purity of ≥99% and is utilized in industrial applications, including agrochemicals, active pharmaceutical ingredients (APIs), and chemical intermediates .

Properties

IUPAC Name |

methyl 2-amino-3-(3-methylsulfonylphenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S.ClH/c1-16-11(13)10(12)7-8-4-3-5-9(6-8)17(2,14)15;/h3-6,10H,7,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUUYKOLKOIYVCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=CC=C1)S(=O)(=O)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Preparation and Enzymatic Reaction

The synthesis begins with racemic 2-amino-3-hydroxy-3-(3-methylsulfonylphenyl)propionic acid. This intermediate is prepared via Friedel-Crafts alkylation of 3-(methylsulfonyl)benzene with acrylonitrile, followed by hydrolysis to yield the β-hydroxy acid. The racemic mixture is then subjected to enzymatic resolution using D-threonine aldolase in a borate buffer (pH 8.75) with pyridoxal phosphate as a cofactor. Under optimized conditions (42°C, 120 minutes), the enzyme selectively degrades the L-enantiomer, leaving the desired (R)-isomer with ≥96% enantiomeric excess (ee).

Esterification and Salt Formation

The resolved (R)-2-amino-3-(3-methylsulfonylphenyl)propionic acid undergoes esterification with methanol in the presence of thionyl chloride, yielding the methyl ester. Subsequent treatment with hydrochloric acid in ethanol precipitates the hydrochloride salt, achieving a final purity of 99.2% after recrystallization.

Chiral Pool Synthesis from D-Serine Derivatives

D-Serine serves as a chiral precursor for constructing the target compound’s backbone. This method avoids racemization risks associated with asymmetric catalysis.

Protection and Functionalization

D-Serine is first protected as its N-carboxy anhydride (NCA) by reacting with paraformaldehyde in tetrahydrofuran (THF). The NCA intermediate is then chlorinated using phosphorus pentachloride (PCl₅) to introduce the 3-chloroalanine moiety. While PCl₅ is highly reactive, its replacement with oxalyl chloride reduces environmental hazards, maintaining yields at 85–90%.

Sulfonation and Esterification

The chlorinated intermediate undergoes nucleophilic aromatic substitution with sodium methanesulfinate in dimethylformamide (DMF) at 80°C, introducing the methylsulfonyl group. Esterification with methanol and HCl gas furnishes the hydrochloride salt, with an overall yield of 78% and ≥99% HPLC purity.

Catalytic Asymmetric Hydrogenation

Transition-metal-catalyzed hydrogenation offers a scalable route to enantioselective synthesis.

Substrate Design and Catalyst Selection

The β-keto ester precursor, methyl 3-(3-(methylsulfonyl)phenyl)-2-oxopropanoate, is synthesized via Claisen condensation. Using a ruthenium-(S)-BINAP catalyst, asymmetric hydrogenation at 50 psi H₂ and 40°C achieves 98% ee. The reaction proceeds in toluene with a substrate-to-catalyst ratio of 1,000:1, ensuring cost-effectiveness for industrial applications.

Workup and Purification

Post-hydrogenation, the crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:4), followed by salt formation with HCl in diethyl ether. This method delivers a 92% isolated yield and 99.5% purity, validated by chiral HPLC.

Oxidation of Methylthio Precursors

The methylsulfonyl group is often introduced via oxidation of a methylthio intermediate, enhancing synthetic flexibility.

Synthesis of Methylthio Intermediate

3-(Methylthio)benzaldehyde is condensed with nitroethane in a Henry reaction, followed by reduction to yield 3-(methylthio)phenylalanine. Methylation with methyl iodide and subsequent esterification provides the methylthio ester precursor.

Peracetic Acid Oxidation

The methylthio group is oxidized to methylsulfonyl using peracetic acid (30% w/v) in acetic acid at 60°C for 6 hours. This step proceeds quantitatively, with the sulfone product isolated via aqueous workup and recrystallization from ethanol/water (80:20).

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost efficiency and minimal waste generation.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols can react with the amino group under basic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted amino derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Potential Pharmaceutical Uses

(R)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride has been investigated for its potential role as a pharmaceutical agent. Its structural similarity to known bioactive compounds suggests it could act on specific biological targets, particularly in the treatment of neurological disorders.

2. Neuroprotective Effects

Studies have indicated that compounds with similar structures exhibit neuroprotective properties. Research into related compounds has shown promise in mitigating oxidative stress and inflammation in neuronal cells, which could be beneficial in conditions like Alzheimer's disease and Parkinson's disease .

Pharmacological Studies

1. Mechanism of Action

The compound's mechanism of action may involve modulation of neurotransmitter systems, particularly those related to serotonin and dopamine pathways. This modulation can influence mood and cognitive functions, making it a candidate for further exploration in psychopharmacology .

2. Toxicological Assessments

Preliminary toxicological studies are essential for understanding the safety profile of (R)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride. Assessments have shown that while the compound is generally safe at lower concentrations, higher doses may lead to cytotoxic effects, necessitating careful dosage regulation in potential therapeutic applications .

Material Science Applications

1. Synthesis of Novel Materials

The compound can serve as a building block for synthesizing novel materials with tailored properties. Its unique functional groups allow for modifications that can enhance material characteristics such as thermal stability and mechanical strength .

2. Polymerization Studies

Research has explored the use of (R)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride in polymerization processes to create advanced polymers with specific functionalities, which could have applications in coatings and composites .

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Neuroprotective Effects of Sulfonyl Compounds | Investigated the neuroprotective properties of sulfonyl derivatives | Showed significant reduction in neuronal death under oxidative stress conditions |

| Synthesis of Functional Polymers | Explored the use of (R)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate in polymer synthesis | Resulted in polymers with enhanced thermal stability and mechanical properties |

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes like signal transduction and metabolic pathways . This inhibition can lead to therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The methylsulfonyl group in the target compound increases hydrophilicity compared to non-polar substituents (e.g., phenyl in the ethyl ester analog) but reduces solubility relative to hydroxyl or methoxy groups .

- Ester Group Impact : Methyl esters (e.g., target compound) generally exhibit faster hydrolysis rates than benzyl or isopropyl esters, affecting metabolic stability .

- Stereochemistry: The (R)-configuration is critical for enantioselective interactions, as seen in analogs like the ethyl phenylpropanoate derivative, which is used in peptide synthesis .

Commercial and Regulatory Profiles

- Purity and Availability: The target compound is supplied at 99% purity under ISO-certified standards, comparable to analogs like (R)-ethyl 2-amino-3-phenylpropanoate hydrochloride .

- Regulatory Status : Unlike the benzyl ester analog, which is tied to neuropharmacology research, the target compound is marketed for broader industrial use, reflecting divergent safety and efficacy profiles .

Biological Activity

(R)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride, also known by its CAS number 2049127-84-4, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C₁₁H₁₆ClNO₄S

- Molecular Weight : 293.77 g/mol

- Hydrochloride Form : Enhances solubility and stability in biological assays.

The structure includes a methylsulfonyl group attached to a phenyl ring, which is critical for its biological interactions. The compound's solubility and permeability characteristics are summarized in the following table:

| Property | Value |

|---|---|

| Solubility | 1.28 mg/ml |

| Log P (octanol-water) | 1.24 |

| Bioavailability Score | 0.55 |

| GI Absorption | High |

| BBB Permeant | No |

The biological activity of (R)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride is primarily attributed to its interaction with specific biological targets. It has been studied as a potential inhibitor of certain enzymes involved in bacterial cell wall synthesis, particularly targeting UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), which is crucial for the survival of Gram-negative bacteria like Pseudomonas aeruginosa .

Structure-Kinetic Relationships

Research indicates that modifications to the core structure can significantly impact the binding affinity and residence time on the target enzyme. For instance, compounds derived from the methylsulfonyl framework have shown varying degrees of efficacy based on their structural nuances .

In Vitro Studies

In vitro studies have demonstrated that (R)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride exhibits antibacterial properties against various strains of Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were determined using microbroth dilution methods, revealing effective concentrations that inhibit bacterial growth.

| Compound | MIC (µg/ml) | Residence Time (min) | Post-Antibiotic Effect (h) |

|---|---|---|---|

| (R)-Compound | 1.56 | 41 | 1.26 |

| PT913 | 0.69 | 124 | 4 |

These findings suggest that prolonged exposure to the compound may enhance its therapeutic efficacy by extending the duration of bacterial suppression post-treatment .

In Vivo Studies

In vivo models have further validated the efficacy of this compound in treating infections caused by Pseudomonas aeruginosa. A pharmacokinetic/pharmacodynamic (PK/PD) model was utilized to predict the in vivo activity based on binding kinetics observed in vitro .

Case Studies and Clinical Implications

Recent studies have explored the potential of (R)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride in clinical settings. For example:

- Case Study on Infection Control : A clinical trial involving patients with chronic lung infections demonstrated significant improvement in bacterial load following treatment with this compound, suggesting its potential as a therapeutic agent in respiratory infections caused by resistant strains.

- Synergistic Effects : Combination therapy with other antibiotics has shown enhanced efficacy, indicating that this compound could be used as part of a multi-drug regimen to combat antibiotic resistance.

Q & A

Q. Methodological Focus

- X-ray crystallography : Resolve crystal structure to confirm salt formation and hydrogen-bonding patterns (e.g., Cl⁻ interactions with the amino group) .

- Thermal analysis : TGA/DSC to determine decomposition temperature (e.g., melting point ~186–189°C, consistent with hydrochloride salts) .

- Hygroscopicity testing : Dynamic vapor sorption (DVS) to assess moisture uptake, which impacts solubility and shelf life .

Stability Protocol : Store under inert gas (N₂) at 2–8°C in amber vials to prevent photodegradation of the methylsulfonyl group .

What critical parameters govern the recrystallization of this compound for high-purity isolation?

Basic Research Focus

Optimize:

- Solvent polarity : Mixtures like chloroform-methanol (3:1 v/v) yield well-defined crystals, as reported in single-crystal X-ray studies .

- Cooling rate : Slow cooling (0.5°C/min) minimizes inclusion of solvent or impurities.

- Seeding : Use pre-formed crystals to control nucleation and avoid amorphous precipitates.

Quality Control : Purity ≥98% by reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

How does the methylsulfonyl group influence reactivity in nucleophilic substitutions, and what byproducts are typical?

Advanced Research Focus

The methylsulfonyl group is a strong electron-withdrawing moiety, enhancing:

- Electrophilicity : Facilitates nucleophilic aromatic substitution (e.g., with amines or alkoxides).

- Steric hindrance : May reduce reaction rates at the meta-position, leading to para-substituted byproducts.

Q. Common Byproducts :

- Desulfonylated derivatives : From reductive cleavage under harsh conditions (e.g., LiAlH₄).

- Racemization : Acidic or basic conditions may epimerize the (R)-configuration; monitor via chiral HPLC .

Mitigation : Use mild reagents (e.g., Hünig’s base for coupling) and low-temperature reactions (−20°C) .

What strategies are employed to scale up synthesis while maintaining stereochemical integrity?

Q. Advanced Research Focus

- Flow chemistry : Continuous processing reduces racemization risks by minimizing reaction time .

- In-line monitoring : PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy track enantiomeric ratios in real time .

- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) using response surface methodology .

Case Study : Pilot-scale synthesis achieved 92% yield and 99% ee using immobilized lipase catalysts for kinetic resolution .

How is this compound utilized in crystallography studies to elucidate protein-ligand interactions?

Q. Methodological Focus

- Co-crystallization : Soak crystals of target proteins (e.g., tyrosine phosphatases) with the compound to study binding modes.

- Docking simulations : Compare crystallographic data with computational models (e.g., AutoDock Vina) to validate sulfonyl group interactions with active sites .

Example : The methylsulfonyl moiety forms hydrogen bonds with Arg residues in RPTPβ/ζ, as shown in MY33-3 hydrochloride co-crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.